molecular formula C11H15NO B13602838 (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

Cat. No.: B13602838
M. Wt: 177.24 g/mol
InChI Key: NWGVYUOUQYRLEO-LLVKDONJSA-N
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Description

(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,3-dihydro-1H-inden-4-one using a chiral reducing agent to obtain the desired enantiomer . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of chiral catalysts and advanced purification techniques such as chromatography can ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Imines or oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-amine: Shares the indane moiety but differs in the functional groups attached.

    2,3-Dihydro-1H-inden-4-amine: Similar structure but with an amine group at a different position.

    1-(2,3-Dihydro-1H-inden-4-yl)ethan-1-amine: Similar backbone but with different substituents.

Uniqueness

(S)-2-Amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol is unique due to its specific chiral center and the combination of functional groups, which confer distinct biological activities and synthetic utility. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3-dihydro-1H-inden-4-yl)ethanol

InChI

InChI=1S/C11H15NO/c12-11(7-13)10-6-2-4-8-3-1-5-9(8)10/h2,4,6,11,13H,1,3,5,7,12H2/t11-/m1/s1

InChI Key

NWGVYUOUQYRLEO-LLVKDONJSA-N

Isomeric SMILES

C1CC2=C(C1)C(=CC=C2)[C@@H](CO)N

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(CO)N

Origin of Product

United States

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